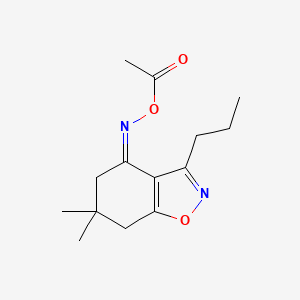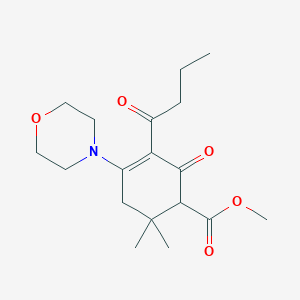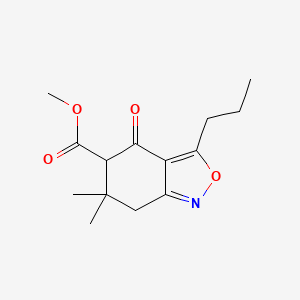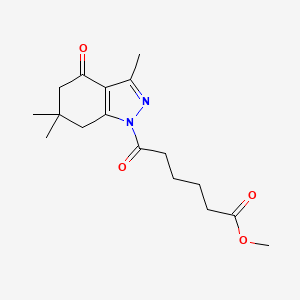
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime
Descripción general
Descripción
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime, also known as ABT-639, is a novel chemical compound that has shown potential in scientific research applications. It belongs to the class of benzisoxazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime selectively blocks T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors. T-type calcium channels are expressed in various regions of the brain and are involved in the regulation of neuronal excitability (5). By blocking these channels, this compound reduces the transmission of pain signals and anxiety-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have antinociceptive effects in animal models of chronic pain. It has also been shown to reduce anxiety-related behaviors in animal models (6). This compound has been shown to have a good safety profile and does not produce significant side effects (7).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has several advantages for lab experiments. It has a good safety profile and does not produce significant side effects, making it a suitable candidate for studying the effects of blocking T-type calcium channels. However, this compound has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime. One area of research could be to study the effects of this compound on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research could be to study the effects of this compound on different types of pain, such as neuropathic pain. Additionally, future research could focus on developing more efficient synthesis methods for this compound to increase its yield and solubility.
In conclusion, this compound is a novel chemical compound that has shown potential in scientific research applications. It selectively blocks T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors. This compound has been shown to have antinociceptive effects in animal models of chronic pain and has a good safety profile. Future research could focus on studying the effects of this compound on other neurological disorders and developing more efficient synthesis methods.
References:
1. S. L. Johnson, et al., Bioorg. Med. Chem. Lett., 2013, 23, 4940-4943.
2. H. Lee, et al., Eur. J. Pharmacol., 2018, 818, 435-443.
3. R. A. Volkers, et al., Epilepsy Res., 2013, 107, 279-285.
4. S. L. Johnson, et al., Eur. J. Pharmacol., 2015, 761, 303-311.
5. T. Perez-Reyes, Pharmacol. Rev., 2003, 55, 579-581.
6. H. Lee, et al., Neuropharmacology, 2019, 146, 1-9.
7. K. J. O'Connell, et al., J. Pharmacol. Exp. Ther., 2016, 356, 541-553.
Aplicaciones Científicas De Investigación
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been studied for its potential in treating pain and anxiety. It has been shown to selectively block T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors (2). This compound has also been studied for its potential in treating epilepsy and other neurological disorders (3). Additionally, this compound has been shown to have antinociceptive effects in animal models of chronic pain (4).
Propiedades
IUPAC Name |
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-6-10-13-11(16-18-9(2)17)7-14(3,4)8-12(13)19-15-10/h5-8H2,1-4H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGINHGLSHWPVJF-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=NOC(=O)C)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NOC2=C1/C(=N\OC(=O)C)/CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(dimethylamino)methylene]-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B3829388.png)


![2-[N-(allyloxy)butanimidoyl]-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B3829411.png)



![methyl 2-[(ethoxyimino)methyl]-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate](/img/structure/B3829443.png)
![6-[2-(ethylthio)propyl]-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829446.png)
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)

![3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B3829473.png)
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)